



PI-3065: A Technical Guide to a Selective PI3K Delta Inhibitor

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Compound of Interest		
Compound Name:	PI-3065	
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This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of **PI-3065**, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. This document details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to the PI3K Delta Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K/AKT/mTOR pathway is a central intracellular signaling cascade that, when dysregulated, is a hallmark of various diseases, including cancer.[2][3]

Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The p110 δ catalytic subunit, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells, making it a crucial mediator of immune cell signaling.[4][5] Its activation, typically downstream of growth factor receptors or oncogenes, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a host of substrates that govern cell cycle progression, apoptosis, and growth.[3] Given its restricted expression and critical role in immune function and hematological malignancies, p110 δ has emerged as a promising therapeutic target.[4][5]



PI-3065: A Potent and Selective p110 δ Inhibitor

PI-3065 is a small molecule inhibitor designed to selectively target the p110 δ isoform of PI3K. [6] Its high selectivity minimizes off-target effects on other PI3K isoforms that are more broadly expressed and essential for general cellular homeostasis.

Quantitative Data Summary

The inhibitory activity and selectivity of **PI-3065** have been characterized through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Kinase Inhibitory Activity of PI-3065

Target	Parameter	Value (nM)	Reference(s)
ΡΙ3Κ p110δ	IC50	5	[7][8][9]
15	[6][10][11]		
Ki	1.5	[4][7][8]	
ΡΙ3Κ p110α	IC50	600	[8]
910	[7]		
ΡΙ3Κ p110β	IC50	600	[7][8]
PI3K p110y	IC50	>10,000	[7][8]

IC₅₀: Half maximal inhibitory concentration. K_i: Inhibitor constant.

Table 2: Preclinical In Vivo Efficacy of PI-3065



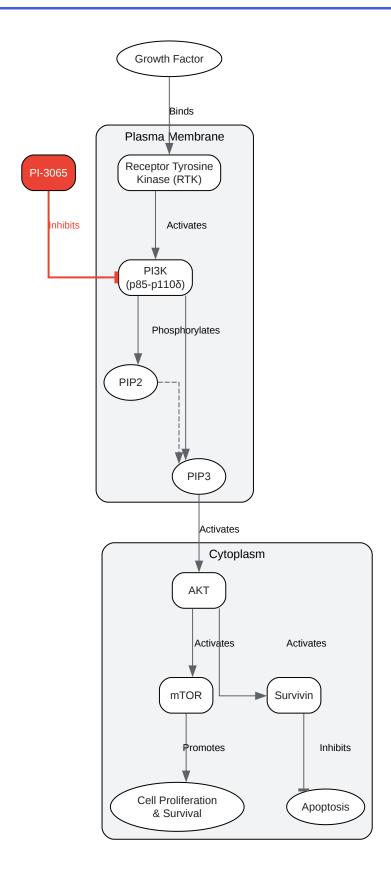
Model	Cell Line	Dosing	Key Outcomes	Reference(s)
Murine Mammary Carcinoma	4T1	75 mg/kg, p.o., daily	Suppressed tumor growth and metastasis.	[6][7][10]
Pancreatic Ductal Adenocarcinoma	KPC	Not Specified	Prolonged survival and reduced macroscopic metastases.	[6]
Hepatocellular Carcinoma Xenograft	HCC	Not Specified	Inhibited tumor growth.	[1]

p.o.: Per os (by mouth).

Mechanism of Action

PI-3065 functions by directly binding to the ATP-binding pocket of the p110 δ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the downstream signaling cascade, including the phosphorylation and activation of AKT.[4] The consequences of this inhibition are context-dependent but generally lead to reduced cell proliferation and survival. In the context of cancer, **PI-3065** has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the expression of survivin, a protein that inhibits apoptosis.[1] Furthermore, by inactivating p110 δ in regulatory T cells, **PI-3065** can disrupt tumor-induced immune tolerance, unleashing CD8+ cytotoxic T cells to attack tumor cells.[4]





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Caption: PI3K δ signaling pathway and the inhibitory action of **PI-3065**.



Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for evaluating the efficacy of **PI-3065**.

In Vitro: Cell Proliferation Assay (MTS)

This protocol describes a method to assess the effect of **PI-3065** on the proliferation of cancer cell lines.

- Cell Line: 4T1 (murine mammary carcinoma), or other relevant cell lines.
- Seeding: Plate cells in 96-well plates at a density optimized for logarithmic growth over the assay period and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of PI-3065 or a vehicle control (e.g., DMSO). A 4-hour treatment period has been reported.[6][11]
- Incubation: After the treatment period, wash the cells to remove the compound. Add fresh culture medium and incubate for an additional 48 hours.[6][11]
- Staining: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.

In Vivo: Murine Mammary Carcinoma Model

This protocol details an orthotopic mouse model to evaluate the anti-tumor and anti-metastatic effects of **PI-3065** in vivo.

Animal Model: Female BALB/c mice.[7]

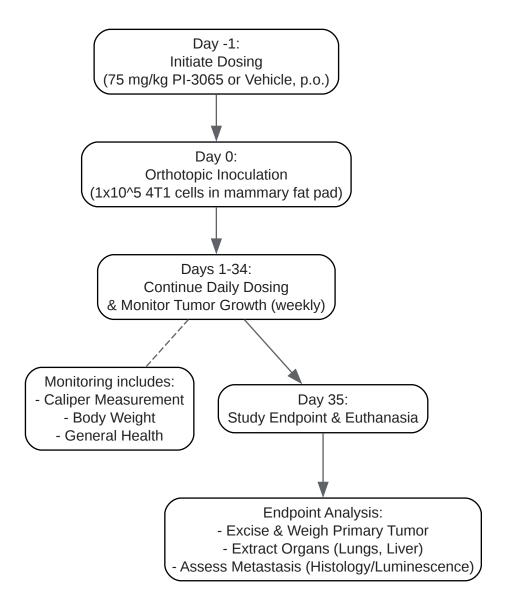
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- Cell Preparation: Culture 4T1 murine mammary carcinoma cells. On the day of inoculation, harvest cells and resuspend them in a sterile phosphate-buffered saline (PBS) or appropriate medium at a concentration of 1x10⁶ cells/mL.
- Tumor Inoculation: Anesthetize the mice and orthotopically inoculate 1x10⁵ 4T1 cells (in 100 μL) into the mammary fat pad.[7]
- Drug Administration: Prepare **PI-3065** in a vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80).[7] Administer **PI-3065** at 75 mg/kg or vehicle control via oral gavage (p.o.) once daily.[7] Dosing can begin the day prior to tumor cell inoculation.[7]
- Monitoring: Monitor tumor growth weekly by caliper measurements (Length x Width²/2) or by
 using bioluminescence imaging if using luciferase-expressing cells.[7] Monitor animal body
 weight and overall health status regularly.
- Endpoint: At a predetermined endpoint (e.g., day 35), euthanize the mice.[7] Excise the primary tumors and weigh them. Peripheral organs, such as the lungs and liver, can be extracted to assess metastasis through histological analysis (e.g., H&E staining) or ex vivo luminescence measurement.[7][10]
- Data Analysis: Compare tumor growth rates, final tumor weights, and metastatic burden between the PI-3065-treated and vehicle-treated groups using appropriate statistical tests.





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